molecular formula C10H7NS B1280512 2-(benzo[b]thiophen-2-yl)acetonitrile CAS No. 75444-80-3

2-(benzo[b]thiophen-2-yl)acetonitrile

Cat. No. B1280512
Key on ui cas rn: 75444-80-3
M. Wt: 173.24 g/mol
InChI Key: SPJJYCYYBXUZCP-UHFFFAOYSA-N
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Patent
US08759334B2

Procedure details

To a solution of 2-chloromethyl-benzo[b]thiophene (1 eq.) in dioxane/water (2/1) was added KCN (1.5 eq.). The reaction was refluxed for 4 h. The crude was partitioned between water and EtOAc. The organic layer was washed with water, then brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with heptane/EtOAc: 95/5 to 90/10) to afford benzo[b]thiophen-2-yl-acetonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[CH:4]=1.[C-:12]#[N:13].[K+]>O1CCOCC1.O>[S:7]1[C:3]([CH2:2][C:12]#[N:13])=[CH:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]1=2 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CC2=C(S1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The crude was partitioned between water and EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified by chromatography on silica gel (elution with heptane/EtOAc: 95/5 to 90/10)

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1CC#N)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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